Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S . It is also known by other synonyms such as Ethyl (4-methylthiophenyl)acetate, ethyl [4-(methylsulfanyl)phenyl]acetate, and 4-(methylthio)phenylacetic acid ethyl ester .
The molecular structure of Ethyl (4-methylthiophenyl)acetate is represented by the InChI string: InChI=1/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9 . The Canonical SMILES representation is: CCOC(=O)CC1=CC=C(C=C1)SC . The molecular weight of the compound is 210.29 g/mol .
Ethyl (4-methylthiophenyl)acetate is primarily used as a starting material for synthesizing various heterocyclic compounds. One notable reaction is its use in the preparation of thiazolo-[3,2-b]-1,2,4-triazole derivatives []. This reaction highlights the compound's ability to undergo cyclization reactions, leading to the formation of complex ring structures with potential biological activities.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: